molecular formula C9H8BrF2NO B12274454 5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B12274454
M. Wt: 264.07 g/mol
InChI Key: YNJBWKVXBYPBLU-UHFFFAOYSA-N
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Description

5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzoxazine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired benzoxazine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization and Ring-Opening: The benzoxazine ring can participate in cyclization reactions to form more complex structures or undergo ring-opening under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO₄), and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can produce oxides or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral DNA polymerase, thereby preventing viral replication . The compound’s structure allows it to bind to active sites on target enzymes or receptors, modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of bromine, fluorine, and methyl groups in 5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine imparts unique chemical properties, such as increased reactivity and potential for diverse biological activities

Properties

Molecular Formula

C9H8BrF2NO

Molecular Weight

264.07 g/mol

IUPAC Name

5-bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C9H8BrF2NO/c1-4-3-14-9-7(12)6(11)2-5(10)8(9)13-4/h2,4,13H,3H2,1H3

InChI Key

YNJBWKVXBYPBLU-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C(C(=CC(=C2N1)Br)F)F

Origin of Product

United States

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